7-Butoxy-4-oxo-4H-1-benzopyran-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Butoxy-4-oxo-4H-1-benzopyran-3-carbonitrile is a chemical compound belonging to the benzopyran family This compound is characterized by its unique structure, which includes a butoxy group at the 7th position, an oxo group at the 4th position, and a carbonitrile group at the 3rd position of the benzopyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Butoxy-4-oxo-4H-1-benzopyran-3-carbonitrile typically involves the reaction of 4-oxo-4H-1-benzopyran-3-carbonitrile with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dichloromethane under reflux conditions. The reaction proceeds through nucleophilic substitution, where the butoxy group is introduced at the 7th position of the benzopyran ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-Butoxy-4-oxo-4H-1-benzopyran-3-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Addition: The carbonitrile group can undergo nucleophilic addition reactions with nucleophiles such as amines, hydrazines, and hydroxylamine.
Cycloaddition: The compound can participate in cycloaddition reactions, forming various heterocyclic compounds.
Substitution: The butoxy group can be substituted with other functional groups under appropriate reaction conditions.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as ammonia, primary amines, hydrazines, and hydroxylamine are commonly used.
Cycloaddition: Reagents such as azides and alkynes are used in the presence of catalysts like copper(I) iodide.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of bases like potassium carbonate or sodium hydride.
Major Products Formed
Nucleophilic Addition: Formation of iminohydrazine intermediates and subsequent cyclization to yield pyrazoles and other heterocyclic compounds.
Cycloaddition: Formation of various heterocyclic compounds such as pyrazoles and isoxazoles.
Substitution: Formation of substituted benzopyran derivatives with different functional groups at the 7th position.
Wissenschaftliche Forschungsanwendungen
7-Butoxy-4-oxo-4H-1-benzopyran-3-carbonitrile has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 7-Butoxy-4-oxo-4H-1-benzopyran-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and proliferation . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxo-4H-1-benzopyran-3-carbonitrile: A closely related compound with similar chemical properties and reactivity.
3-Cyanochromone: Another related compound with a cyano group at the 3rd position and similar reactivity patterns.
2-Amino-3-formylchromone: A compound with similar structural features and chemical reactivity.
Uniqueness
7-Butoxy-4-oxo-4H-1-benzopyran-3-carbonitrile is unique due to the presence of the butoxy group at the 7th position, which imparts distinct chemical and biological properties. This structural modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
50743-25-4 |
---|---|
Molekularformel |
C14H13NO3 |
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
7-butoxy-4-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C14H13NO3/c1-2-3-6-17-11-4-5-12-13(7-11)18-9-10(8-15)14(12)16/h4-5,7,9H,2-3,6H2,1H3 |
InChI-Schlüssel |
YBWQJXKAZBKKBO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC2=C(C=C1)C(=O)C(=CO2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.